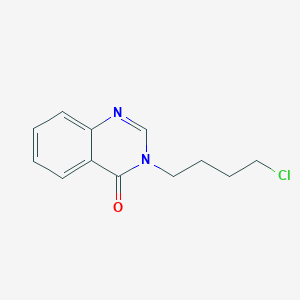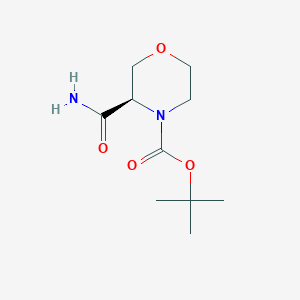![molecular formula C11H12N4S B15066947 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione CAS No. 577984-25-9](/img/structure/B15066947.png)
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, known for its potential therapeutic applications, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols .
Industrial Production Methods
Industrial production methods for this compound often utilize similar multi-component reactions but on a larger scale. The use of organic catalysts like trityl chloride, which are stable, non-toxic, and commercially available, is advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline: Shares a similar core structure but lacks the thione group.
Quinoline Derivatives: Similar in structure but differ in the fused pyrimidine ring.
6-amino-1,3-dimethyluracil: A precursor in the synthesis of the target compound.
Uniqueness
4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
577984-25-9 |
|---|---|
Molecular Formula |
C11H12N4S |
Molecular Weight |
232.31 g/mol |
IUPAC Name |
4-amino-6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinoline-2-thione |
InChI |
InChI=1S/C11H12N4S/c12-9-7-5-6-3-1-2-4-8(6)13-10(7)15-11(16)14-9/h5H,1-4H2,(H3,12,13,14,15,16) |
InChI Key |
PHFQIRCWFCHQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=NC(=S)NC(=C3C=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B15066895.png)
![Spiro[benzo[d][1,3]oxazine-4,1'-cyclohexane]-2,4'(1H)-dione](/img/structure/B15066898.png)



![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)


![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)

